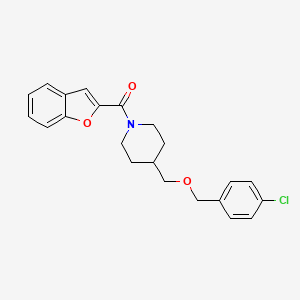
Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties
准备方法
One common synthetic route involves the use of microwave-assisted synthesis (MWI), which has been shown to be effective in constructing complex benzofuran derivatives . Industrial production methods may involve large-scale organic synthesis techniques, utilizing specialized equipment to ensure high yield and purity.
化学反应分析
Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
科学研究应用
Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for therapeutic applications.
Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes
作用机制
The mechanism of action of Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and chlorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets .
相似化合物的比较
Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
These compounds share the benzofuran core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
生物活性
Benzofuran derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a notable example that combines the benzofuran scaffold with a piperidine moiety, potentially enhancing its pharmacological profile. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
1. Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. Research indicates that compounds containing the benzofuran structure exhibit significant activity against various bacterial strains.
| Compound | Target | MIC (µg/mL) | Activity |
|---|---|---|---|
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Mycobacterium tuberculosis | 3.12 | Highly active |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Staphylococcus aureus | <10 | Moderate activity |
In a study by Yempala et al., several benzofuran derivatives were screened for their antimycobacterial activity against M. tuberculosis H37Rv, revealing profound efficacy with low toxicity towards mammalian cells .
2. Anticancer Activity
The anticancer potential of benzofuran derivatives has also been extensively studied. For instance, some compounds have demonstrated significant inhibition of cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Activity |
|---|---|---|---|
| 3-(5-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol-2-yl)-1-(1H-benzo[d]imidazol-2-yl)propan-1-one | NCI 60 Panel | 0.49–48.0 | Significant growth inhibition |
A recent review highlighted that certain benzofuran derivatives elicited GI50 values ranging from 0.20–2.58 µM against various cancer cell lines, showcasing their potential as anticancer agents .
3. Anti-inflammatory Activity
Benzofuran derivatives have also been reported to exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators.
Case Study 1: Antimicrobial Efficacy
In a study by Manna and Agrawal, indophenazine derivatives of benzofuran were synthesized and tested for antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated MICs lower than 10 µg/mL, comparable to standard antibiotics .
Case Study 2: Anticancer Properties
A study focusing on the synthesis of new benzofuran derivatives demonstrated that compounds with specific substitutions showed significant anticancer activity against human cancer cell lines. The most active derivative exhibited an IC50 value of less than 5 µM against several cancer types .
属性
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c23-19-7-5-16(6-8-19)14-26-15-17-9-11-24(12-10-17)22(25)21-13-18-3-1-2-4-20(18)27-21/h1-8,13,17H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCZABCITSVHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













